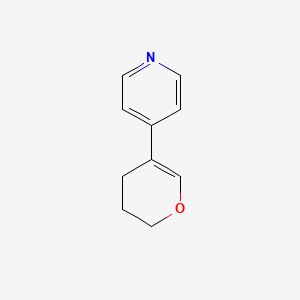

4-(3,4-dihydro-2H-pyran-5-yl)pyridine

Description

Properties

IUPAC Name |

4-(3,4-dihydro-2H-pyran-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-10(8-12-7-1)9-3-5-11-6-4-9/h3-6,8H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCCFPGAZVRZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=COC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach involves the reaction of pyridine derivatives with dihydropyran or its precursors under catalytic or thermal conditions:

Acid-Catalyzed Cyclization: The reaction typically uses strong acids such as sulfuric acid or p-toluenesulfonic acid to promote cyclization and formation of the dihydropyran ring on the pyridine framework. This method facilitates the ring closure through protonation and subsequent intramolecular nucleophilic attack, yielding 4-(3,4-dihydro-2H-pyran-5-yl)pyridine.

Thermal Elimination from 2-Alkoxy-Tetrahydropyrans: An alternative method involves the thermal elimination of alcohols from 2-alkoxy-tetrahydropyrans. This process is conducted by heating 2-alkoxy-tetrahydropyrans in a liquid or gaseous state in the presence of a high-boiling mineral oil at temperatures typically ranging from 130 to 200 °C or even up to 350 °C. The mineral oil acts as a medium to remove the formed 3,4-dihydro-2H-pyran derivative in gaseous form, minimizing side reactions such as polymerization and isomerization.

Continuous Flow Reactor Usage: For industrial scale-up, continuous flow reactors are employed to maintain consistent reaction conditions, optimize yields, and facilitate the removal of by-products. This method allows precise control over temperature, pressure, and catalyst concentration, improving reproducibility and scalability.

Industrial Production

Industrial processes favor continuous operation modes where the mineral oil medium is continuously renewed to remove by-products like polymers or cracking residues. The gaseous dihydropyran derivatives are condensed and purified via distillation or fractionation steps.

The continuous flow approach also supports high-throughput screening for optimization of reaction parameters, ensuring high purity and yield of the target compound.

| Aspect | Description |

|---|---|

| Starting Materials | Pyridine derivatives, 2-alkoxy-tetrahydropyrans |

| Catalysts/Conditions | Strong acids (sulfuric acid, p-toluenesulfonic acid), high-boiling mineral oil, elevated temperatures (130-350 °C) |

| Reaction Type | Acid-catalyzed cyclization, thermal elimination of alcohols |

| By-products | Polymers, isomers, cracking products |

| Product Removal | Gaseous phase withdrawal in mineral oil medium, condensation, distillation |

| Scale-up Techniques | Continuous flow reactors, mineral oil renewal |

Yield and Purity: The acid-catalyzed method typically provides good yields but requires careful control to avoid polymerization of the dihydropyran ring. The thermal elimination method benefits from the inert mineral oil environment, which suppresses side reactions and improves product purity.

Temperature Control: Maintaining reaction temperatures above the boiling point of the formed dihydropyran (usually 150–350 °C) ensures efficient removal of the product from the reaction zone, which is critical for minimizing by-product formation.

Catalyst Selection: Strong acids are effective but can be replaced or supplemented by phosphorus pentoxide or other dehydrating agents to improve selectivity in some protocols.

Reactor Design: Vertical cylindrical reactors such as bubble-cap trays or packed columns are preferred for the elimination reaction, allowing efficient gas-liquid contact and continuous product withdrawal.

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed Cyclization | Pyridine derivatives, dihydropyran, strong acid (H2SO4, p-TSA) | Straightforward, good yields | Risk of polymerization, acid handling |

| Thermal Elimination from 2-Alkoxy-Tetrahydropyrans | 2-Alkoxy-tetrahydropyrans, high-boiling mineral oil, 130-350 °C | High purity, continuous process | Requires specialized reactor setup |

| Continuous Flow Industrial Process | Continuous flow reactor, mineral oil, controlled temp/pressure | Scalable, consistent quality | Capital intensive |

The preparation of this compound is well-established through acid-catalyzed cyclization and thermal elimination routes. The choice of method depends on scale, desired purity, and available infrastructure. Continuous flow and thermal elimination methods offer advantages for industrial production by improving control and minimizing by-products. Research continues to optimize these reactions, focusing on catalyst efficiency, temperature control, and reactor design to maximize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydro-2H-pyran-5-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives with additional functional groups.

Reduction: Reduction reactions can convert the dihydropyran ring into a tetrahydropyran ring.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives and modified dihydropyran rings, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound is of interest in the pharmaceutical industry due to its structural resemblance to biologically active molecules. Pyridine derivatives have been extensively studied for their therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities. For instance, derivatives of pyridine-4-one have demonstrated significant analgesic effects in animal models, suggesting that similar compounds may also exhibit beneficial pharmacological properties .

Potential Anticancer Activity

Research indicates that pyridine derivatives can act as anticancer agents. Compounds with similar structures have been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. The incorporation of the dihydropyran moiety may enhance these properties by modifying the compound's interaction with biological targets .

Organic Synthesis

Synthetic Intermediate

4-(3,4-dihydro-2H-pyran-5-yl)pyridine serves as a valuable intermediate in organic synthesis. The presence of both the pyridine and dihydropyran rings allows for versatile reactions, including cycloadditions and functional group transformations. This structural diversity enables chemists to create more complex molecules tailored for specific applications .

Reactivity and Functionalization

The compound can undergo various chemical transformations due to its functional groups. It can be utilized in the synthesis of other heterocycles or as a building block for more complex organic compounds. Its reactivity makes it suitable for applications in medicinal chemistry and materials science .

Material Science

Functional Materials

The unique combination of nitrogen and oxygen heterocycles in this compound suggests potential applications in material science. Research could explore its use in developing organic electronics or functional materials due to its electronic properties derived from the aromatic pyridine ring .

Polymer Chemistry

This compound can also be involved in polymerization reactions, enhancing the flexibility and durability of polymers used in coatings and adhesives. Its ability to protect hydroxyl groups during synthesis further supports its role as a reagent in polymer chemistry .

While specific biological activity data for this compound is limited, related compounds have shown various activities:

- Antimicrobial Properties: Pyridine derivatives are known for their antibacterial and antifungal effects.

- Anti-inflammatory Effects: Similar structures have demonstrated the ability to inhibit inflammatory pathways.

- Iron Chelation: Some pyridine derivatives act as iron chelators, which can influence their biological activity by modulating iron-dependent processes .

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-pyran-5-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

Ring Systems :

- 4-(3,4-Dihydro-2H-pyran-5-yl)pyridine : Contains a pyridine ring linked to a dihydropyran (oxygen-containing, partially saturated six-membered ring).

- 3-(3,4-Dihydro-5-phenyl-2H-pyrrol-4-yl)pyridine (CAS 170734-11-9) : Features a pyridine fused with a pyrrolidine (nitrogen-containing five-membered ring) and a phenyl substituent .

- 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine (CAS 1232431-65-0) : Combines pyridine with a dihydropyrrol (unsaturated five-membered nitrogen ring) and a methyl group .

- Substituents such as phenyl (in CAS 170734-11-9) or methyl (in CAS 1232431-65-0) alter steric bulk and electronic effects, impacting reactivity and intermolecular interactions .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Spectroscopic Characteristics

Biological Activity

4-(3,4-Dihydro-2H-pyran-5-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a dihydropyran moiety. Its unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Key Features

- Heterocyclic Structure : Combines features of pyridine and dihydropyran.

- Potential Interactions : The nitrogen atom in the pyridine ring may facilitate interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as an inhibitor of the transforming growth factor beta receptor I (ALK5). Inhibition of ALK5 has been linked to reduced tumor growth and metastasis in various cancer models.

- ALK5 Inhibition : The compound acts by inhibiting ALK5 autophosphorylation, which is crucial for TGF-β signaling pathways involved in cancer progression .

Case Studies

- In Vivo Tumor Growth Inhibition : A study demonstrated that oral administration of 30 mg/kg of a related compound resulted in significant tumor growth inhibition in a CT26 xenograft model without noticeable toxicity .

- Cell Viability Studies : In vitro assays showed that the compound reduced cell viability in cancer cell lines, suggesting its potential as a therapeutic agent .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound may possess additional biological activities:

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which could be beneficial in chronic inflammatory diseases.

- Antiviral Properties : Research into related pyridine derivatives suggests potential antiviral activity against viruses like Zika and Dengue .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including multicomponent reactions involving isocyanides and other reagents. The ability to modify the dihydropyran moiety allows for the development of derivatives with enhanced biological activity.

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 4-(3,4-dihydro-2H-pyran-5-yl)pyridine derivatives?

Methodological Answer: The synthesis of pyridine derivatives often involves cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce substituents at specific positions. For example, halogenated pyridines (e.g., chloro- or bromo-substituted) serve as precursors for functionalization via palladium-catalyzed reactions . In one protocol, 3-chloro-5-(trifluoromethyl)pyridine derivatives were synthesized using azetidine substitution under basic conditions (e.g., NaOH in dichloromethane) . Purification typically involves column chromatography, and yields can be optimized by controlling reaction time and temperature. Key steps include protecting group strategies for reactive sites (e.g., amino or hydroxyl groups) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing pyridine derivatives?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1665 cm⁻¹, C=N at ~1574 cm⁻¹) and hydrogen bonding interactions .

- NMR : ¹H NMR (400 MHz) resolves substituent positions; for example, aromatic protons in pyridine rings appear between δ 7.5–8.8 ppm, while dihydropyran protons resonate as multiplet signals near δ 4.0–5.0 ppm .

- Mass Spectrometry (EI-MS) : Confirms molecular weight and fragmentation patterns (e.g., base peaks at m/z 69 or 81 for pyridine derivatives) .

- X-ray Crystallography : Resolves stereochemistry and supramolecular interactions in solid-state structures .

Q. What in vitro assays are suitable for evaluating the biological activity of pyridine derivatives?

Methodological Answer:

- Enzyme Inhibition : Use ethoxyresorufin-O-deethylase (EROD) assays to measure CYP1B1 inhibition, as demonstrated for estrane-pyridine derivatives (IC₅₀ values as low as 0.011 μM) .

- Anticancer Activity : MTT assays on cell lines (e.g., peritoneal mesothelioma models) assess cytotoxicity, with amino- and trifluoromethyl-substituted pyridines showing significant activity .

- Antimicrobial Screening : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

Advanced Research Questions

Q. How can molecular docking studies optimize pyridine derivatives as enzyme inhibitors?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) identifies binding poses and affinity scores for pyridine derivatives in enzyme active sites. For CYP1B1 inhibitors, docking revealed that pyridine rings engage in π-π stacking with heme groups, while hydroxyl groups form hydrogen bonds with Thr334 and Ser339 residues . Validation involves comparing docking scores with experimental IC₅₀ values. Advanced protocols include:

Q. How do substituent positions (C2 vs. C3/C4) influence biological activity?

Methodological Answer: Substituent positioning critically affects steric and electronic interactions. For example:

- CYP1B1 Inhibition : C2-substituted pyridines exhibit 10-fold higher activity than C3/C4 analogs due to better alignment with the enzyme’s hydrophobic pocket .

- Anticorrosion Performance : Pyridines substituted at the 2nd/6th positions act as bidentate ligands, forming stable chelates with metal surfaces (e.g., Fe²⁺) via N and adjacent heteroatoms .

- DNA Interaction : C4-amino groups enhance intercalation via hydrogen bonding with phosphate backbones, as shown in pyridine-stabilized DNA studies .

Q. How to resolve contradictions in inhibition data across experimental models?

Methodological Answer: Discrepancies often arise from differences in assay conditions or cellular contexts. Strategies include:

- Standardized Protocols : Use identical enzyme concentrations (e.g., 0.1 μM CYP1B1) and incubation times (30 mins) .

- Metabolic Stability Testing : Evaluate inhibitor half-life in liver microsomes to rule out pharmacokinetic variability .

- Cross-Validation : Combine experimental IC₅₀ values with DFT-calculated electrophilicity indices (e.g., higher electrophilicity correlates with stronger adsorption in corrosion studies) .

Q. What biotechnological applications exploit pyridine-DNA interactions?

Methodological Answer: Pyridine derivatives stabilize DNA under acidic conditions via cation-π interactions between protonated pyridinium ions and DNA phosphate groups. Applications include:

Q. How do pyridine derivatives inhibit metal corrosion?

Methodological Answer: Pyridines adsorb onto metal surfaces via donor-acceptor interactions. Methodology for evaluation:

- Electrochemical Impedance Spectroscopy (EIS) : Measures charge-transfer resistance (Rct) to quantify inhibition efficiency (e.g., 98.6% at 200 ppm in 0.5 M H₂SO₄) .

- DFT Calculations : Correlate inhibition efficiency with molecular descriptors (e.g., high EHOMO values indicate strong electron-donating capacity) .

- Surface Analysis (SEM/EDS) : Confirms formation of protective chelate layers on steel surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.